Cas no 1935901-54-4 (Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro-)

2-(Bromomethyl)-2-cyclopropyltetrahydrofuran is a brominated furan derivative featuring a cyclopropyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both the bromomethyl and cyclopropyl groups enables selective functionalization, making it valuable for constructing complex molecular frameworks. Its tetrahydrofuran core contributes to stability while maintaining reactivity in ring-opening or substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where cyclopropane-containing motifs are of interest. Careful handling is advised due to the reactivity of the bromomethyl group. Suitable for controlled reactions under inert conditions, it offers synthetic flexibility for advanced chemical transformations.
Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- structure
1935901-54-4 structure
Product Name:Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro-
CAS No:1935901-54-4
MF:C8H13BrO
MW:205.092221975327
CID:5286001
Update Time:2025-05-21

Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- Chemical and Physical Properties

Names and Identifiers

    • Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro-
    • Inchi: 1S/C8H13BrO/c9-6-8(7-2-3-7)4-1-5-10-8/h7H,1-6H2
    • InChI Key: ICHFZSIFVZWXLS-UHFFFAOYSA-N
    • SMILES: O1CCCC1(CBr)C1CC1

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Additional information on Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro-

Introduction to Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- (CAS No. 1935901-54-4)

Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1935901-54-4, belongs to the tetrahydropyran class, characterized by a saturated five-membered ring containing two methylene groups and a bromomethyl substituent. The presence of both the cyclopropyl and bromomethyl functional groups makes this molecule a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The bromomethyl group in Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- is a highly reactive electrophile, enabling various nucleophilic substitution reactions that are crucial for constructing more complex molecular architectures. This reactivity has been exploited in the synthesis of heterocyclic compounds, which are widely prevalent in natural products and pharmaceuticals. The cyclopropyl moiety, on the other hand, introduces steric hindrance and conformational rigidity, which can influence the binding affinity and selectivity of drug candidates. Such structural features are often deliberately incorporated to modulate pharmacokinetic properties and improve metabolic stability.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- has emerged as a valuable building block in this endeavor. Its unique scaffold allows for facile functionalization at multiple sites, enabling the rapid assembly of libraries of compounds for high-throughput screening. For instance, recent studies have demonstrated its utility in generating derivatives with potential antiviral and anti-inflammatory activities. The bromomethyl group serves as a handle for introducing diverse pharmacophores, while the cyclopropyl ring contributes to optimal binding interactions with biological targets.

The compound's relevance is further underscored by its role in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with disease states. By leveraging the reactivity of the bromomethyl group, researchers have been able to construct potent kinase inhibitors with improved selectivity profiles. Additionally, the cyclopropyl substituent has been shown to enhance binding affinity by optimizing the orientation of key pharmacophoric elements within the active site.

Advances in computational chemistry have also facilitated the rational design of derivatives based on Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro-. Molecular modeling studies have revealed insights into how structural modifications can fine-tune biological activity. For example, computational analyses have predicted that introducing additional substituents at specific positions can enhance interactions with target proteins without compromising solubility or bioavailability. These predictions have been validated experimentally, demonstrating the compound's potential as a scaffold for drug discovery programs.

The synthesis of Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include halogenation reactions to introduce the bromomethyl group followed by cyclopropanation to incorporate the cyclopropyl moiety. These synthetic strategies have been optimized to ensure high yields and purity, making the compound readily accessible for further derivatization. The ability to efficiently generate analogs with varying substituents underscores its importance as a versatile intermediate in medicinal chemistry.

Recent patents and scientific literature highlight innovative applications of Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- in drug development. One notable example involves its use in creating protease inhibitors for treating viral infections. The compound's ability to undergo cross-coupling reactions with nitrogen-containing heterocycles has enabled the synthesis of complex molecules with enhanced antiviral properties. Furthermore, its incorporation into peptidomimetics has shown promise in developing drugs with improved pharmacokinetic profiles.

The future prospects of Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- are promising, with ongoing research exploring its potential in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. Its structural features make it an ideal candidate for designing molecules that can modulate immune responses or interact with specific neural receptors. As computational methods continue to evolve, it is anticipated that more efficient synthetic routes will be developed, further enhancing its accessibility for industrial applications.

In conclusion, Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro- (CAS No. 1935901-54-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and broad applicability in drug discovery. Its reactivity and versatility make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics targeting diverse diseases. With continued innovation in synthetic methodologies and computational biology, Furan, 2-(bromomethyl)-2-cyclopropyltetrahydro, is poised to play an increasingly pivotal role in shaping the future of medicine.

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